molecular formula C22H36O9S B611436 Tos-PEG5 t-butyl ester CAS No. 581065-94-3

Tos-PEG5 t-butyl ester

Cat. No. B611436
M. Wt: 476.58
InChI Key: GGGJGMGLGUHUMW-UHFFFAOYSA-N
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Description

Tos-PEG5 t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Tos-PEG5 t-butyl ester is C22H36O9S . It has a molecular weight of 476.6 g/mol . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tos-PEG5 t-butyl ester has a molecular weight of 476.6 g/mol . It has a computed XLogP3-AA value of 1.8 . It has 0 hydrogen bond donor count and 9 hydrogen bond acceptor count . It has 19 rotatable bonds . The exact mass is 476.20800390 g/mol . The topological polar surface area is 115 Ų .

Scientific Research Applications

Enhanced Anticancer Efficacy

Tos-PEG5 t-butyl ester, under the variant of alpha-tocopheryl polyethylene glycol succinate (TPGS), shows significant potential in cancer therapeutics. Research has demonstrated that TPGS can inhibit the growth of cancer cells more potently than its non-PEGylated form, suggesting its role in enhancing the therapeutic efficacy of anticancer drugs. This is attributed to its increased ability to induce apoptosis and generate reactive oxygen species in cancer cells (Youk et al., 2005).

Drug Delivery Enhancement

In the realm of drug delivery, Tos-PEG5 t-butyl ester plays a significant role. It enhances the bioavailability of poorly absorbed drugs and acts as an effective vehicle for drug delivery systems. This is largely due to its amphiphilic structure, which is beneficial in developing various drug delivery systems like prodrugs, micelles, liposomes, and nanoparticles (Zhang, Tan, & Feng, 2012).

Battery Technology

In the field of energy storage, specifically lithium-sulfur batteries, poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte, a derivative of Tos-PEG5 t-butyl ester, has been utilized. This derivative effectively captures lithium polysulfides, improving the battery's discharge capacity, cycle stability, and rate performance (Cai et al., 2019).

Biodegradation Research

Research on poly(ester-urethane)s, incorporating components like Tos-PEG5 t-butyl ester, has contributed significantly to understanding polymer biodegradability. This research is crucial in developing sustainable materials and understanding the environmental impact of polymers (Dupret et al., 1999).

Thermal and Oxidative Stability

Studies on the thermal and oxidative degradation of polyethylene glycol, a component of Tos-PEG5 t-butyl ester, have provided insights into its stability as a thermal energy storage material. This research is pivotal for its application in areas requiring temperature control and stability (Han, Kim, & Kwon, 1997).

Safety And Hazards

Users should avoid dust formation and breathing mist, gas or vapours . They should avoid contacting with skin and eye . Users should use personal protective equipment and wear chemical impermeable gloves . They should ensure adequate ventilation . They should remove all sources of ignition . They should evacuate personnel to safe areas . They should keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGJGMGLGUHUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG5-t-butyl ester

CAS RN

581065-94-3
Record name tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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